4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
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Overview
Description
Atrasentan is a potent, selective endothelin A receptor antagonist. It is primarily being investigated for its potential in treating various kidney diseases, including IgA nephropathy and diabetic kidney disease . Additionally, atrasentan has been studied for its efficacy in treating certain types of cancer, such as non-small cell lung cancer .
Preparation Methods
The synthesis of atrasentan involves several steps, starting with the preparation of key intermediatesIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Atrasentan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.
Reduction: Used to reduce specific functional groups, enhancing the compound’s stability.
Scientific Research Applications
Mechanism of Action
Atrasentan works by selectively blocking the endothelin A receptor, which is implicated in the development of proteinuria and subsequent kidney damage. This mechanism makes atrasentan a potent candidate for reducing proteinuria and potentially preserving kidney function across a broad patient demographic . The molecular targets and pathways involved include the endothelin signaling pathway, which plays a crucial role in vascular homeostasis and cell proliferation .
Comparison with Similar Compounds
Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension, atrasentan is unique in its application for kidney diseases and certain cancers . Other similar compounds include sparsentan and iptacopan, which are also being investigated for their potential in treating IgA nephropathy .
Atrasentan’s selectivity for the endothelin A receptor and its promising results in clinical trials make it a unique and valuable compound in the field of medical research.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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